molecular formula CuI2 B8699879 Copper iodide

Copper iodide

Cat. No. B8699879
M. Wt: 317.35 g/mol
InChI Key: GBRBMTNGQBKBQE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883826B2

Procedure details

In a dry reaction tube containing in suspension iodide copper (38 mg, 0.2 mmol) and triethylamine (11 mL, 80 mmol), were added 2-bromopyridine (632 mg, 4 mmol) and Pd(PPh3)2Cl2 (140 mg, 0.2 mmol). A yellow suspension is obtained and after a few minutes of stirring at room temperature, was added a solution of but-3-yn-1-ol (280 mg, 4 mmol) in triethylamine (2.2 mL). Immediately the color of the reaction turns to black. The mixture was stirred at room temperature for 30 min and then at 80° C. for 20 h. Triethylamine was concentrated under reduced pressure and the residue was dissolved in DCM. The organic layer was washed with saturated NH4Cl, water and brine, dried (MgSO4) and concentrated. The product was purified by flash chromatography (prepacked 15 g silicagel column, from DCM 100% to DCM/MeOH: 98/2 as eluent) to afford 440 mg of 4-(pyridin-2-yl)but-3-yn-1-ol (Yield: 74%) as brown oil.
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Quantity
38 mg
Type
catalyst
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([OH:12])[CH2:9][C:10]#[CH:11]>C(N(CC)CC)C.[Cu+2].[I-].[I-].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:11]#[C:10][CH2:9][CH2:8][OH:12] |f:3.4.5,^1:25,44|

Inputs

Step One
Name
Quantity
632 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
140 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
2.2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
38 mg
Type
catalyst
Smiles
[Cu+2].[I-].[I-]
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry reaction tube
CUSTOM
Type
CUSTOM
Details
A yellow suspension is obtained and after a few minutes
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
Triethylamine was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
The organic layer was washed with saturated NH4Cl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (prepacked 15 g silicagel column, from DCM 100% to DCM/MeOH: 98/2 as eluent)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C#CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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